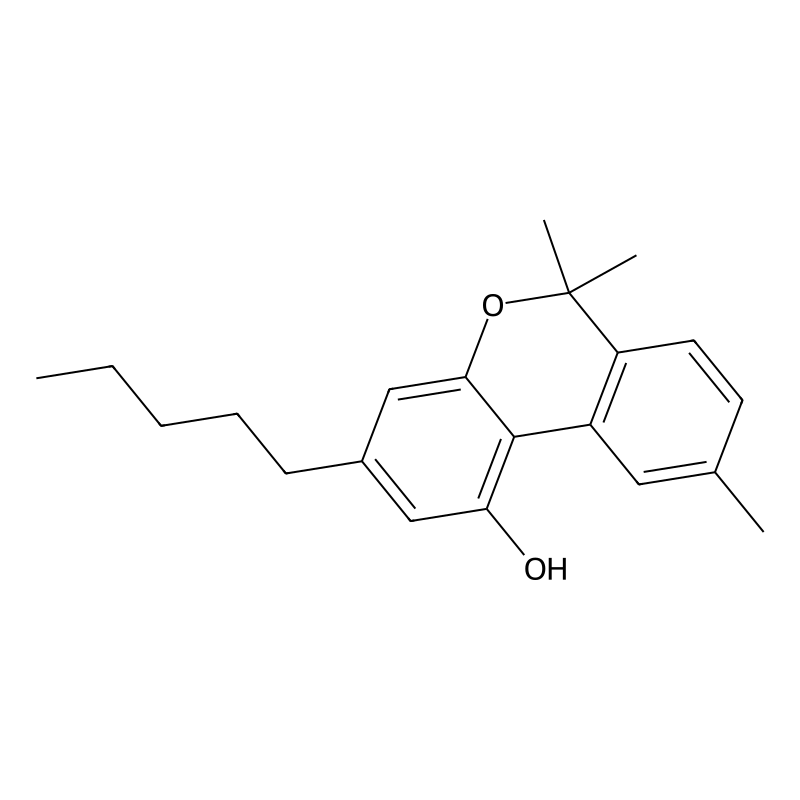

Cannabinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroprotection:

Studies suggest CBN might have neuroprotective properties. Research on animal models indicates CBN's potential to reduce inflammation and oxidative stress in the brain, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Anti-inflammatory Effects:

CBN's anti-inflammatory properties are another area of scientific exploration. Studies have shown CBN may interact with the body's endocannabinoid system, potentially influencing inflammatory responses []. Further research is needed to understand the specific mechanisms and potential therapeutic applications for inflammatory conditions.

Analgesia (Pain Relief):

CBN's potential role in pain management is being investigated. Studies suggest CBN, in combination with THC, may exhibit synergistic analgesic effects []. More research is needed to determine the effectiveness and optimal dosing for pain relief.

Anticonvulsant Properties:

CBN's potential anticonvulsant properties are being explored in scientific research. Studies on animal models indicate CBN may have some effectiveness in reducing seizure activity []. Further research is necessary to determine its efficacy and safety for treating epilepsy in humans.

Sleep Regulation:

CBN's potential role in sleep regulation is under investigation. Some studies suggest CBN may promote sleep and improve sleep quality []. However, more research is required to understand the mechanisms and optimal dosing for sleep improvement.

Cannabinol is a cannabinoid derived from the Cannabis plant, specifically known as a degradation product of tetrahydrocannabinol. It is primarily formed through the oxidation of tetrahydrocannabinolic acid and is characterized by its aromatic structure. Cannabinol is notable for being one of the first cannabinoids to be isolated and studied, with its discovery dating back to the 1930s. Its molecular formula is C21H26O2, and it has a molecular weight of approximately 314.44 g/mol. Cannabinol is typically found in aged cannabis products, where it appears as a yellowish or amber oil.

- Oxidation of Tetrahydrocannabinol: Cannabinol is formed when tetrahydrocannabinol is exposed to air, leading to its conversion through aromatization processes .

- Thermal Degradation: Cannabinol can also be generated from the thermal degradation of tetrahydrocannabinolic acid when subjected to heat, which facilitates decarboxylation and subsequent oxidation .

The kinetics of these reactions can vary significantly based on environmental factors such as temperature and pH, with higher temperatures accelerating the degradation process .

Cannabinol exhibits a range of biological activities that are being actively researched. Some key effects include:

- Sedative Properties: Preliminary studies suggest that cannabinol may have sedative effects, making it potentially useful for sleep disorders .

- Antimicrobial Activity: Cannabinol has shown promise in exhibiting antimicrobial properties against certain bacteria and fungi .

- Potential Anticonvulsant Effects: Some research indicates that cannabinol may have anticonvulsant properties, although further studies are needed to confirm these effects .

Cannabinol can be synthesized through several methods, primarily focusing on the oxidation of tetrahydrocannabinol or its acid precursor. Common synthesis methods include:

- Oxidative Degradation: This involves exposing tetrahydrocannabinol to oxygen in controlled conditions, leading to the formation of cannabinol as a primary product .

- Thermal Treatment: Heating tetrahydrocannabinolic acid can facilitate its conversion into cannabinol through decarboxylation followed by oxidation .

Additionally, synthetic pathways involving various reagents and catalysts have been explored to produce cannabinol in laboratory settings.

Cannabinol has several potential applications:

- Pharmaceutical Use: Due to its sedative and potential anticonvulsant properties, cannabinol may be developed into therapeutic agents for conditions like insomnia or epilepsy.

- Food Industry: As a flavoring agent or additive, cannabinol can be explored for use in food products due to its unique flavor profile.

- Cosmetics: Cannabinol's antimicrobial properties make it a candidate for inclusion in cosmetic formulations aimed at skin health.

Research into the interactions of cannabinol with other cannabinoids and receptors in the endocannabinoid system is ongoing. Key findings include:

- Synergistic Effects with Other Cannabinoids: Cannabinol may enhance or modulate the effects of other cannabinoids like cannabidiol and tetrahydrocannabinol when used in combination .

- Receptor Binding: Studies suggest that cannabinol interacts with cannabinoid receptors in the body, although it appears to have lower affinity compared to tetrahydrocannabinol .

Understanding these interactions is crucial for developing effective cannabinoid-based therapies.

Cannabinol shares structural similarities with several other cannabinoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tetrahydrocannabinol | C21H30O2 | Psychoactive; most abundant cannabinoid; analgesic effects. |

| Cannabidiol | C21H30O2 | Non-psychoactive; anti-inflammatory; anxiolytic properties. |

| Cannabigerol | C21H28O2 | Non-psychoactive; potential anti-inflammatory effects. |

| Cannabichromene | C21H26O2 | Non-psychoactive; possible anti-inflammatory properties. |

| Δ8-Tetrahydrocannabinol | C21H28O2 | Psychoactive; similar effects to Δ9-tetrahydrocannabinol but less potent. |

Uniqueness of Cannabinol

Cannabinol's uniqueness lies in its status as a degradation product rather than a primary metabolite like tetrahydrocannabinol and cannabidiol. Its distinct aromatic structure contributes to different chemical reactivity and biological activity compared to other cannabinoids.

The enzymatic conversion pathway from cannabigerolic acid represents the foundational biosynthetic route for cannabinoid formation in Cannabis sativa. Cannabigerolic acid serves as the central precursor molecule, often termed the "mother of all cannabinoids," from which various cannabinoid acids are derived through specific enzymatic reactions [3] [4] [5].

The initial step involves the formation of cannabigerolic acid itself through the action of aromatic prenyltransferases. The enzyme cannabigerolic acid synthase, along with geranyl pyrophosphate:olivetolate geranyltransferase, catalyzes the condensation of olivetolic acid with geranyl pyrophosphate to produce cannabigerolic acid [6]. This reaction occurs within the secretory cavity of glandular trichomes and requires magnesium ions and adenosine triphosphate as cofactors [3].

Recent research has identified cannabigerolic acid synthase variants, particularly the aromatic prenyltransferase encoded by the gene designated as CsPT4, which demonstrates enhanced catalytic efficiency for cannabigerolic acid production [4]. Computational modeling and structure-guided mutagenesis have revealed that specific mutations, such as S214T and F213Y, can significantly improve substrate positioning and catalytic distance, resulting in up to seven-fold increases in cannabigerolic acid production [4].

The enzymatic conversion process involves multiple steps within the polyketide biosynthetic pathway. Type III polyketide synthase olivetol synthase catalyzes the formation of an intermediate tetraketide-CoA from hexanoyl-CoA and three units of malonyl-CoA [5]. Subsequently, olivetolic acid cyclase performs the crucial C2 to C7 aldol condensation reaction to generate olivetolic acid, which serves as the polyketide nucleation component required for cannabinoid synthesis [5].

The methylerythritol 4-phosphate pathway provides the isoprenoid component necessary for cannabinoid biosynthesis. This pathway generates isopentenyl diphosphate and dimethylallyl diphosphate, which combine to form geranyl pyrophosphate [3]. The availability of geranyl pyrophosphate through this pathway is essential for the prenyltransferase reactions that produce cannabigerolic acid [6].

Following cannabigerolic acid formation, various cannabinoid synthases catalyze the conversion to specific cannabinoid acids. Tetrahydrocannabinolic acid synthase converts cannabigerolic acid to tetrahydrocannabinolic acid through oxidative cyclization, while cannabidiolic acid synthase and cannabichromenic acid synthase produce their respective products through similar mechanisms [7] [6].

| Enzyme | Substrate | Product | Cofactor Requirements | Cellular Location | Activity pH Range | Reference |

|---|---|---|---|---|---|---|

| Cannabigerolic Acid Synthase (CBGAS) | Geranyl Pyrophosphate + Olivetolic Acid | Cannabigerolic Acid | Mg2+, ATP | Secretory cavity | 6.5-7.5 | [6] |

| Geranyl Pyrophosphate:Olivetolate Geranyltransferase (GOT) | Geranyl Pyrophosphate + Olivetolic Acid | Cannabigerolic Acid | Mg2+, ATP | Secretory cavity | 6.5-7.5 | [6] |

| Aromatic Prenyltransferase (CsPT4) | Geranyl Pyrophosphate + Olivetolic Acid | Cannabigerolic Acid | Mg2+ | Secretory cavity | 6.5-7.5 | [4] |

| Olivetolic Acid Cyclase (OAC) | Tetraketide-CoA | Olivetolic Acid | Not specified | Cytoplasm | 7.0-8.0 | [5] |

| Tetrahydrocannabinolic Acid Synthase (THCAS) | Cannabigerolic Acid | Tetrahydrocannabinolic Acid | FAD, O2 | Secretory cavity | 6.0-7.0 | [6] |

Role of Oxidative Cyclization in CBN Formation

The role of oxidative cyclization in cannabinol formation represents a unique aspect of cannabinoid biosynthesis, as cannabinol is primarily formed through degradative oxidative processes rather than direct enzymatic synthesis [1] [2]. Unlike other major cannabinoids that arise from specific cyclization reactions of cannabigerolic acid, cannabinol formation occurs through the oxidative aromatization of tetrahydrocannabinol and its acidic precursor [1].

The oxidative cyclization process involves multiple mechanistic pathways, each contributing to cannabinol formation under different conditions. The primary pathway involves the thermal oxidation of tetrahydrocannabinolic acid, which occurs through pseudo-first-order kinetics with an activation energy of 65.39 kilojoules per mole [2]. This process results in approximately 17.2% conversion of tetrahydrocannabinolic acid to cannabinol under controlled thermal conditions [2].

Atmospheric oxidation represents another significant pathway for cannabinol formation. Delta-9-tetrahydrocannabinol undergoes first-order oxidation kinetics when exposed to atmospheric oxygen, with an activation energy of 51.70 kilojoules per mole [2]. This process typically results in about 5% conversion to cannabinol under ambient conditions, though the rate can increase dramatically with temperature elevation [2].

The oxidative cyclization mechanism involves the aromatization of the menthyl moiety of tetrahydrocannabinol through a series of dehydrogenation reactions [1]. Research has demonstrated that iodine-mediated oxidation can facilitate this transformation through a series of iodination-dehydroiodination steps, resulting in the transition from menthyl to para-cymyl aromatization [1]. This process yields cannabinol in 50-70% efficiency when starting from tetrahydrocannabinol or related precursors [1].

Alternative oxidative pathways have been identified involving cannabidiol and cannabichromene as precursors. Cannabidiol undergoes acid-catalyzed cyclization to form tetrahydrocannabinol intermediates, which subsequently oxidize to cannabinol through zero-order kinetics [1] [2]. Cannabichromene contributes to cannabinol formation through electrocyclic ring opening followed by hetero Diels-Alder reactions and subsequent oxidative aromatization [1].

The oxidative cyclization process is significantly influenced by environmental factors, particularly temperature and oxygen availability. At elevated temperatures, the conversion rate increases substantially, with studies showing that cannabinol formation can increase by 1000% under high-oxygen conditions compared to reduced-oxygen environments [8]. The pH of the reaction medium also plays a crucial role, with acidic conditions promoting cyclization reactions that favor cannabinol formation [2].

| Precursor Compound | Oxidation Mechanism | Temperature Range (°C) | Activation Energy (kJ/mol) | CBN Yield (%) | Reaction Order | Reference |

|---|---|---|---|---|---|---|

| Tetrahydrocannabinolic Acid | Thermal oxidation | 40-70 | 65.39 | 17.2 | Pseudo-first-order | [2] |

| Delta-9-Tetrahydrocannabinol | Atmospheric oxidation | 20-25 | 51.70 | 5.0 | First-order | [2] |

| Cannabidiol | Acid-catalyzed cyclization followed by oxidation | 40-70 | Not determined | 50-70 | Zero-order | [1] |

| Cannabichromene | Electrocyclic ring opening followed by oxidation | 40-70 | Not determined | 50-70 | First-order | [1] |

Environmental Factors Influencing Biosynthetic Yield

Environmental factors play a crucial role in determining the biosynthetic yield of cannabinol in Cannabis sativa, with multiple variables interacting to influence both the formation of precursor compounds and the subsequent oxidative processes that generate cannabinol [9] [10] [11].

Temperature represents the most significant environmental factor affecting cannabinol biosynthesis. Research has demonstrated that cannabinol formation increases substantially with temperature elevation, showing approximately 20% increase per 10°C rise in temperature [8]. The optimal temperature range for cannabinoid biosynthesis generally falls between 65-80°F (18-27°C), though higher temperatures accelerate the oxidative degradation of tetrahydrocannabinol to cannabinol [12] [8]. Studies have shown that at temperatures of 70°C, the transformation rate of cannabinoids increases dramatically, particularly in acidic conditions [2].

Humidity levels significantly impact cannabinol formation through their effects on plant metabolism and cannabinoid stability. The optimal relative humidity range for Cannabis cultivation ranges from 45-55% during flowering stages, with moderate humidity levels preventing excessive degradation while maintaining adequate conditions for cannabinoid biosynthesis [9] [13]. Research indicates that humidity variations can result in up to 15% variation in cannabinoid yields across the optimal range [9].

Light intensity and photoperiod exert profound influences on cannabinoid biosynthesis, though their effects on cannabinol formation are primarily indirect through their impact on precursor compound production. Studies have shown that light intensities between 600-1000 μmol/m²/s during vegetative growth and 1000-1500 μmol/m²/s during flowering optimize cannabinoid production [14] [15]. However, research indicates that while higher light intensities proportionally increase yield, cannabinoid concentrations do not necessarily increase proportionally [16]. The flowering photoperiod of 12 hours light and 12 hours darkness is critical for cannabinoid synthesis, as it triggers the expression of cannabinoid biosynthetic pathway genes [17].

Atmospheric oxygen concentration dramatically affects cannabinol formation through its direct involvement in oxidative processes. Research has demonstrated that higher oxygen levels can increase cannabinol formation by as much as 1000% compared to reduced-oxygen environments [8]. This finding has significant implications for storage and processing conditions, as oxygen exposure during aging and storage contributes substantially to cannabinol accumulation [18] [19].

Soil pH and nutrient availability, particularly potassium supply, significantly influence cannabinoid biosynthesis. The optimal pH range for cannabinoid production falls between 6.0-7.0, with acidic conditions promoting cyclization reactions that favor cannabinol formation [2]. Potassium plays a crucial role in plant secondary metabolism, affecting stomatal regulation, protein synthesis, and enzyme activation, all of which impact cannabinoid biosynthesis [5]. Studies have shown that potassium deficiency can substantially reduce cannabinoid yields, though the specific quantitative effects on cannabinol formation remain to be fully characterized [5].

Environmental stress factors, including drought and ultraviolet light exposure, have been reported to increase phytocannabinoid concentrations [11]. Low phosphorus concentrations and water deficit stress can also influence cannabinoid profiles, though their specific effects on cannabinol formation require further investigation [11].

The interaction between environmental factors creates complex synergistic effects on cannabinoid biosynthesis. For instance, the combination of elevated temperature and reduced humidity can accelerate cannabinol formation through enhanced oxidative processes, while optimal light conditions ensure adequate precursor compound availability [9] [10]. Understanding these interactions is essential for optimizing cultivation conditions to achieve desired cannabinoid profiles.

| Environmental Factor | Optimal Range | Effect on CBN Formation | Measured Impact | Reference |

|---|---|---|---|---|

| Temperature | 65-80°F (18-27°C) | Higher temps increase oxidation | 20% increase per 10°C rise | [8] |

| Humidity | 45-55% RH | Moderate humidity prevents degradation | 15% variation across range | [9] |

| Light Intensity | 600-1000 μmol/m²/s | Higher intensity may increase precursors | 10-15% yield variation | [15] |

| Photoperiod | 12L:12D | Flowering photoperiod required | Critical for cannabinoid synthesis | [17] |

| Atmospheric Oxygen | Reduced oxygen exposure | Higher oxygen increases CBN formation | 1000% increase in CBN at high O2 | [8] |

| pH | 6.0-7.0 | Acidic conditions promote cyclization | 30% higher at pH 2 | [2] |

| Potassium Supply | Adequate K+ levels | Affects secondary metabolism | Significant but unquantified | [5] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

[Design and application of special solid phase extraction column for three cannabinol compounds in hemp]

Shuchang Shen, Shaohua Li, Li Guo, Weichao Lü, Qiushi LiPMID: 34227338 DOI: 10.3724/SP.J.1123.2020.09025

Abstract

Cannabidiol (CBD), cannabinol (CBN), and Δ9-tetrahydrocannabinol (THC) are the most important components of hemp, whose concentrations determine the properties and applications of hemp. Hemp contains a large number of impurities, which must be removed from the extracting solution before determining the cannabinol contents by ultra-high performance liquid chromatography (UHPLC). Neutral alumina, magnesium silicate, and graphitized carbon black have different surface characteristics when used as adsorbents. The removal rates of pigments, total sugar, total fatty acid glyceride, and metal ions as well as the recoveries of the three cannabinols in the extraction solution were evaluated. The amounts of neutral alumina, magnesium silicate, and graphitized carbon black were 1.80 g, 0.15 g, and 0.05 g, respectively. The three adsorbents were mixed well and packed into a polypropylene pipe to prepare a special 2 g/6 mL solid phase extraction (SPE) column for determining the three cannabinol compounds in hemp. The chemical components of the hemp flowers and leaves were extracted with an ethyl acetate/methanol (9∶1, v/v) mixture. After the extracting solution was allowed to pass through the SPE column, the recoveries of CBD, CBN, and Δ9-THC were 98.9%, 95.7%, and 99.2%, respectively. The removal rates of xanthophyll, chlorophyll a, and chlorophyll were 96.3%, 99.2%, and 95.5%, respectively. The removal rates of total sugar, total fatty glyceride, and metal ions were 98.5%, 96.9%, and 85.4%, respectively. In this study, the chromatographic conditions for analyzing the three cannabinol compounds were optimized. The cannabinol compounds were separated within 10 min on an Eclipse Plus C18 column (50 mm×2.1 mm, 1.8 μm) using a mobile phase consisting of 1% (v/v) acetic acid and acetonitrile (30∶70, v/v) at a flow rate of 0.5 mL/min. The detection wavelength was set at 210 nm with a diode array detector, and the sample injection volume was 1 μL. Good linear relationships were observed between the mass peak areas and mass concentrations of CBD, CBN, and Δ9-THC in the range of 0.5-50 mg/L. The corresponding correlation coefficients () were 0.9983, 0.9995, and 0.9981, while the detection limits were 0.45 μg/L, 0.53 μg/L, and 0.38 μg/L. The recoveries of CBD, CBN, and Δ9-THC were 90.3%-96.9%, 93.7%-95.6%, and 90.8%-96.1%, with relative standard deviations (RSDs) of 2.2%-6.1%, 4.1%-8.0%, and 2.4%-4.8%, respectively. The results were satisfactory, demonstrating that the special SPE column made of neutral alumina, magnesium silicate, and graphitized carbon black was well suited for the determination of the three cannabinol compounds in hemp.

Cannabinoids in Oral Fluid: Limiting Potential Sources of Cannabidiol Conversion to Δ9- and Δ8-Tetrahydrocannabinol

Cynthia Coulter, Jarrad R WagnerPMID: 34137890 DOI: 10.1093/jat/bkab074

Abstract

In late 2019, the National Laboratory Certification Program (NLCP) published an article reporting on the potential analytical conversion of 7-carboxy cannabidiol (CBD-COOH) to 11-nor-9-carboxy-Δ9-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) in urine samples. The same conversion is possible in oral fluid with the parent analyte cannabidiol (CBD) converting to Δ9-tetrahydrocannabinol (Δ9-THC) and Δ8-tetrahydrocannabinol (Δ8-THC) under strong acidic conditions. With the recent rise in states legalizing the use of THC and the availability of products containing only CBD, unless the analytical in vitro conversions are controlled, the detection of Δ9-THC or Δ8-THC in oral fluid may not clarify whether the donor was using a CBD product or licit or illicit THC product. Authentic oral fluid samples submitted for cannabinoid analysis were subjected to multiple sample preparation procedures and extraction methods to determine the conditions that allow CBD to convert to THC. CBD single analyte controls prepared from a certified THC-free source were added to the batch to monitor the rate of conversion. Samples were prepared using a base hydrolysis, solid phase extraction, derivatization and analysis by liquid chromatography with tandem mass spectrometry (LC-MS-MS). The base hydrolysis and derivatization were tested independently and did not contribute to the conversion rate. Adjusting the pH of the sample preparation and extraction from pH 2.0 to pH 5.0 changed the conversion rate from 5 to 1%. A pH of 6.0 was not strong enough to extract the cannabinoids efficiently. Removing the acid component of the preparation and extraction procedure eliminated the conversion to THC; however, this did reduce the analyte recovery depending on which extraction column was used. Processing time also contributed to the conversion rate. With smaller trial runs, conversion was not always seen, but with larger validation batches low-level conversion of 1-2% was observed. A fully validated LC-MS-MS method utilizing solid-phase extraction was developed for CBD, Δ9-THC, Δ8-THC and cannabinol. The method specifically targets those analytes found in oral fluid after CBD administration and those that are seen during in vitro CBD conversion. CBD administration was performed using a certified THC-free CBD control.Fast liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phytocannabinoids in oily based preparations

G M Merone, A Tartaglia, S Rossi, F Santavenere, E Bassotti, C D'Ovidio, M Bonelli, E Rosato, U de Grazia, A Zanardo, M Locatelli, F SaviniPMID: 34062478 DOI: 10.1016/j.jpba.2021.114174

Abstract

The reported method aims to be a powerful aid for the simultaneous determination of tetrahydrocannabinol (THC), cannabidiol (CBD), cannabinol (CBN), cannabigerol (CBG), tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and tetrahydrocannabivarin (THCV) in oily based preparations. The chromatographic separation was carried out using an Hypersil Gold PFP (50 × 2.1 mm, 1.9 μm) column, using H2O + 2 mM ammonium formate + 0.2 % formic acid (M1) and Methanol + 2 mM ammonium formate + 0.2 % formic acid (M2) as mobile phases. The flow rate was set 0.4 mL/min. Specifically, this method was validated in terms of linearity, limit of detections and quantifications (LODs and LOQs), accuracy (precision and trueness, both intra and interday), selectivity, and matrix effects. This procedure allowed quantifying seven phytocannabinoids in less than 10 min. The validated method shows a good linearity within the range 0.25-1000 ng/mL, while precision and trueness (intra- and inter-day) were below <13.25 % and 7.59 %, respectively. Regarding the matrix effect, the method satisfies all the requirements, except for the THC and THCV, where it reaches about 120 %. This element does not affect the method performances as it has been observed that this value is constant and reproducible and therefore does not involve errors in the quantitative analysis. The method was tested and applied on more 70 different oily based preparations. Furthermore, starting from four different cannabis cultivar (FM2, Bedrolite, Bedrocan, and Bediol), it allowed to evaluate the reproducibility of the magistrali preparations. The real samples, in fact, derive from different local pharmacies, and were analyzed by the accredited UNI CEI EN ISO/IEC 17025:2018, Pharmatoxicology Laboratory (ACCREDIA, lab n. 2274 ASLPE, accreditation number 1822 L), accordingly to the current regulations.CBG, CBD, Δ9-THC, CBN, CBGA, CBDA and Δ9-THCA as antioxidant agents and their intervention abilities in antioxidant action

Andrzej L Dawidowicz, Małgorzata Olszowy-Tomczyk, Rafał TypekPMID: 33964342 DOI: 10.1016/j.fitote.2021.104915

Abstract

Positive effect of some cannabinoids in the treatment and prophylaxis of a wide variety of oxidation-associated diseases and growing popularity of supplements containing cannabinoids, mainly cannabinoid oils (e.g. CBD oil, CBG oil), in the self-medication of humans cause a growing interest in the antioxidant properties of these compounds, especially those not showing psychotropic effects. Herein, we report the antioxidant activity of cannabigerol (CBG), cannabidiol (CBD), Δ9-tetrahydrocannabinol (Δ9-THC), cannabinol (CBN), cannabigerolic acid (CBGA), cannabinolic acid (CBDA) and Δ9-tetrahydrocannabinolic acid (Δ9-THCA) estimated by spectrophotometric methods: ABTS, DPPH, ORAC, beta-carotene CUPRAC and FRAP. The presented data prove that all the examined cannabinoids exhibit antioxidant activity manifested in their ability to scavenge free radicals, to prevent the oxidation process and to reduce metal ions. Although the intensity of these activities is not the same for the individual cannabinoids it is comparable for all of them with that of E vitamin. As results from the research, the significance of the two types of electron sources presenting in examined cannabinoids, phenolic groups and double bonds transferring electrons, depends on the type of electron-accepting species - radicals/metal ions.Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite

Grace M Kroner, Kamisha L Johnson-Davis, Kelly Doyle, Gwendolyn A McMillinPMID: 32445358 DOI: 10.1093/jalm/jfaa020

Abstract

The psychoactive component of cannabis, tetrahydrocannabinol (THC), is one of many cannabinoids present in the plant. Since cannabinoids have extensive structural similarity, it is important to be aware of potential cross-reactivity with immunoassays designed to detect THC metabolite. This is especially important as cannabinoid products are increasingly marketed as legal supplements. The objective of this study was to assess the cross-reactivity of 2 commercial immunoassays designed to detect THC metabolite with 4 cannabinoids: cannabidiol, cannabinol, cannabichromene, and cannabigerol.Deidentified residual patient urine samples that tested negative for THC metabolite on initial testing were pooled and fortified with the above compounds to detect cross-reactivity. We next tested a range of CBN concentrations to determine what concentration of CBN was required to trigger a positive immunoassay result. Finally, we tested whether CBN has an additive effect with THC in the immunoassay by adding CBN to 21 samples weakly positive for THC by a mass spectrometry method but negative by the EMIT II Plus immunoassay.

Both the EMIT II Plus assay and the Microgenics MultiGent assay demonstrated cross-reactivity with CBN. For the EMIT II Plus assay, about 5-fold more CBN than THC metabolite was required to produce an assay signal equivalent to the cutoff concentration, and CBN displayed an additive effect with THC metabolite. For the Microgenics assay, 20-fold more CBN than THC metabolite was required to cross the cutoff concentration.

These data may help guide the need for confirmatory testing when results of THC metabolite testing by immunoassay are inconsistent with expectations.

Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil

Anubhav Pratap Singh, Farahnaz Fathordoobady, Yigong Guo, Anika Singh, David D KittsPMID: 32601363 DOI: 10.1038/s41598-020-67267-0

Abstract

The seed of the hemp plant (Cannabis sativa L.) has been revered as a nutritional resource in Old World Cultures. This has been confirmed by contemporary science wherein hempseed oil (HSO) was found to exhibit a desirable ratio of omega-6 and omega-3 polyunsaturated fatty acids (PUFAs) considered optimal for human nutrition. HSO also contains gamma-linoleic acid (GLA) and non-psychoactive cannabinoids, which further contribute to its' potential bioactive properties. Herein, we present the kinetics of the thermal stability of these nutraceutical compounds in HSO, in the presence of various antioxidants (e.g. butylated hydroxytoluene, alpha-tocopherol, and ascorbyl palmitate). We focussed on oxidative changes in fatty acid profile and acidic cannabinoid stability when HSO was heated at different temperatures (25 °C to 85 °C) for upto 24 h. The fatty acid composition was evaluated using both GC/MS andH-NMR, and the cannabinoids profile of HSO was obtained using both HPLC-UV and HPLC/MS methods. The predicted half-life (DT50) for omega-6 and omega-3 PUFAs in HSO at 25 °C was about 3 and 5 days, respectively; while that at 85 °C was about 7 and 5 hours respectively, with respective activation energies (E

) being 54.78 ± 2.36 and 45.02 ± 2.87 kJ/mol. Analysis of the conjugated diene hydroperoxides (CDH) and p-Anisidine value (p-AV) revealed that the addition of antioxidants significantly (p < 0.05) limited lipid peroxidation of HSO in samples incubated at 25-85 °C for 24 h. Antioxidants reduced the degradation constant (k) of PUFAs in HSO by upto 79%. This corresponded to a significant (p < 0.05) increase in color stability and pigment retention (chlorophyll a, chlorophyll b and carotenoids) of heated HSO. Regarding the decarboxylation kinetics of cannabidiolic acid (CBDA) in HSO, at both 70 °C and 85 °C, CBDA decarboxylation led to predominantly cannabidiol (CBD) production. The half-life of CBDA decarboxylation (originally 4 days) could be increased to about 17 days using tocopherol as an antioxidant. We propose that determining acidic cannabinoids decarboxylation kinetics is a useful marker to measure the shelf-life of HSO. The results from the study will be useful for researchers looking into the thermal treatment of hempseed oil as a functional food product, and those interested in the decarboxylation kinetics of the acidic cannabinoids.

Cannabinol in the spotlight: Toxicometabolomic study and behavioral analysis of zebrafish embryos exposed to the unknown cannabinoid

Ieremias Chousidis, Theodoros Chatzimitakos, Dimitrios Leonardos, Michaela D Filiou, Constantine D Stalikas, Ioannis D LeonardosPMID: 32200177 DOI: 10.1016/j.chemosphere.2020.126417

Abstract

Cannabinol (CBN) is a degradation product of the cannabis metabolite Δ9-tetrahydrocannabinol. The CBN concentration in cannabis leaves ranges between 0.1 and 1.6% (w/w of dry weight); it increases as the plant ages and its formation is affected by the storage conditions. As CBN has not been extensively studied so far, the need to examine its impact in vivo is imperative due to the increasing use of cannabis globally. In the study herein, the CBN toxicity, effects on heart physiology, morphological malformations, behavioral changes and alterations in metabolic pathways of zebrafish larvae upon CBN exposure to sublethal concentrations were examined. The LDvalue was estimated at 1.12 mg/l. At the same time, malformations in zebrafish larvae increased significantly in a dose-dependent manner and exposure to CBN concentrations greater than 0.75 mg/l provoked abnormalities like pericardial edema, yolk sac anomalies and tail bending. Concentrations above this threshold resulted in elongated and shorter in width hearts and in separation of ventricle from atrium. The total movement distance and velocity were increased in dark and decreased in light conditions, in a concentration-dependent manner. Our results showed that CBN acts both as a stimulant and a sedative, with larvae to exhibit altered velocity and bradycardia, respectively. The metabolomic analysis revealed alterations mainly to amino acids, which are related to acute toxicity and hint towards systemic metabolic and neuropathophysiological changes. Taken together, our data indicate increased toxic effects as CBN exposure concentration increases, which should be taken into consideration when studying the impact of cannabis on organisms.

Free and Glucuronide Urine Cannabinoids after Controlled Smoked, Vaporized and Oral Cannabis Administration in Frequent and Occasional Cannabis Users

Marilyn A Huestis, Cristina Sempio, Matthew N Newmeyer, Maria Andersson, Allan J Barnes, Osama A Abulseoud, Benjamin C Blount, Jennifer Schroeder, Michael L SmithPMID: 32369162 DOI: 10.1093/jat/bkaa046

Abstract

Total urinary 11-nor-9-carboxy-tetrahydrocannabinol (THCCOOH) concentrations are generally reported following cannabis administration. Few data are available for glucuronide and minor cannabinoid metabolite concentrations. All urine specimens from 11 frequent and 9 occasional cannabis users were analyzed for 11 cannabinoids for ~85 h by liquid chromatography with tandem mass spectrometry following controlled smoked, vaporized or oral 50.6 mg Δ9-tetrahydrocannabinol (THC) in a randomized, placebo-controlled, within-subject dosing design. No cannabidiol, cannabinol, cannabigerol, tetrahydrocannabivarin (THCV), THC, 11-OH-THC and Δ9-tetrahydrocannabinolic acid were detected in urine. Median THCCOOH-glucuronide maximum concentrations (Cmax) following smoked, vaporized and oral routes were 68.0, 26.7 and 360 μg/L for occasional and 378, 248 and 485 μg/L for frequent users, respectively. Median time to specific gravity-normalized Cmax (Tmax) was 5.1-7.9 h for all routes and all users. Median Cmax for THCCOOH, THC-glucuronide and 11-nor-9-carboxy-Δ9-THCV (THCVCOOH) were <7.5% of THCCOOH-glucuronide Cmax concentrations. Only THC-glucuronide mean Tmax differed between routes and groups, and was often present only in occasional users' first urine void. Multiple THCCOOH-glucuronide and THCCOOH peaks were observed. We also evaluated these urinary data with published models for determining recency of cannabis use. These urinary cannabinoid marker concentrations from occasional and frequent cannabis users following three routes of administration provide a scientific database to assess single urine concentrations in cannabis monitoring programs. New target analytes (CBD, CBN, CBG, THCV and phase II metabolites) were not found in urine. The results are important to officials in drug treatment, workplace and criminal justice drug monitoring programs, as well as policy makers with responsibility for cannabis regulations.Selective Extraction of Cannabinoid Compounds from Cannabis Seed Using Pressurized Hot Water Extraction

Yannick Nuapia, Hlanganani Tutu, Luke Chimuka, Ewa CukrowskaPMID: 32183432 DOI: 10.3390/molecules25061335

Abstract

Phytochemicals ofmainly for the use in the different industries are that of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). Pressurized hot water extraction (PHWE) is seen as an efficient, fast, green extraction technique for the removal of polar and semi-polar compounds from plant materials. The PHWE technique was applied to extract cannabinoid compounds from

seed. Response surface methodology was used to investigate the influence of extraction time (5-60 min), extraction temperature (50-200 °C) and collector vessel temperature (25-200 °C) on the recovery of delta-9-tetrahydrocannabinol (THC), cannabinol (CBN), cannabidiol (CBD), cannabichromene (CBG) and cannabigerol (CBC) from

seed by PHWE. The identification and semi quantification of cannabinoid compounds were determined using GCXGC-TOFMS. The results obtained from different extractions show that the amount of THC and CBN was drastically decreasing in the liquid extract when the temperature rose from 140 to 160 °C in the extraction cell and the collector's vessel. The optimal conditions to extract more CBD, CBC, and CBG than THC and CBN were set at 150 °C, 160 °C and 45 min as extraction temperature, the temperature at collector vessel, and the extraction time, respectively. At this condition, the predicted and experimental ratio of THCt (THC + CBN)/CBDt (CBD + CBC+ CBG) was found to be 0.17 and 0.18, respectively. Therefore, PHWE can be seen as an alternative to the classic extraction approach as the efficiency is higher and it is environmentally friendly.

Cannabis constituents reduce seizure behavior in chemically-induced and scn1a-mutant zebrafish

Cammi Thornton, Kennedy E Dickson, Dennis R Carty, Nicole M Ashpole, Kristine L WillettPMID: 32585475 DOI: 10.1016/j.yebeh.2020.107152

Abstract

Current antiepileptic drugs (AEDs) are undesirable for many reasons including the inability to reduce seizures in certain types of epilepsy, such as Dravet syndrome (DS) where in one-third of patients does not respond to current AEDs, and severe adverse effects that are frequently experienced by patients. Epidiolex, a cannabidiol (CBD)-based drug, was recently approved for treatment of DS. While Epidiolex shows great promise in reducing seizures in patients with DS, it is used in conjunction with other AEDs and can cause liver toxicity. To investigate whether other cannabis-derived compounds could also reduce seizures, the antiepileptic effects of CBD, Δ9-tetrahydrocannabinol (THC), cannabidivarin (CBDV), cannabinol (CBN), and linalool (LN) were compared in both a chemically-induced (pentylenetetrazole, PTZ) and a DS (scn1Lab) seizure models. Zebrafish (Danio rerio) that were either wild-type (Tupfel longfin) or scn1Lab

(DS) were exposed to CBD, THC, CBDV, CBN, or LN for 24 h from 5 to 6 days postfertilization. Following exposure, total distance traveled was measured in a ViewPoint Zebrabox to determine if these compounds reduced seizure-like activity. Cannabidiol (0.6 and 1 μM) and THC (1 and 4 μM) significantly reduced PTZ-induced total distance moved. At the highest THC concentration, the significant reduction in PTZ-induced behavior was likely the result of sedation as opposed to antiseizure activity. In the DS model, CBD (0.6 μM), THC (1 μM), CBN (0.6 and 1 μM), and LN (4 μM) significantly reduced total distance traveled. Cannabinol was the most effective at reducing total distance relative to controls. In addition to CBD, other cannabis-derived compounds showed promise in reducing seizure-like activity in zebrafish. Specifically, four of the five compounds were effective in the DS model, whereas in the PTZ model, only CBD and THC were, suggesting a divergence in the mode of action among the cannabis constituents.